molecular formula C12H22N2O4 B7968350 3-(4-(tert-Butoxycarbonyl)piperazin-2-yl)propanoic acid

3-(4-(tert-Butoxycarbonyl)piperazin-2-yl)propanoic acid

Cat. No.: B7968350
M. Wt: 258.31 g/mol
InChI Key: PBLSCSQJRNLMLQ-UHFFFAOYSA-N
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Description

3-(4-(tert-Butoxycarbonyl)piperazin-2-yl)propanoic acid is a chemical compound with a complex structure that includes a piperazine ring substituted with a tert-butoxycarbonyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(tert-Butoxycarbonyl)piperazin-2-yl)propanoic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to the piperazine ring using tert-butyl chloroformate under basic conditions.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group is attached to the piperazine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(tert-Butoxycarbonyl)piperazin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-(tert-Butoxycarbonyl)piperazin-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(tert-Butoxycarbonyl)piperazin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid
  • 4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]oxymethyl]benzoic acid

Uniqueness

Compared to similar compounds, 3-(4-(tert-Butoxycarbonyl)piperazin-2-yl)propanoic acid has unique structural features that confer specific chemical and biological properties. Its combination of a piperazine ring with a tert-butoxycarbonyl group and a propanoic acid moiety makes it distinct and valuable for various research applications.

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-6-13-9(8-14)4-5-10(15)16/h9,13H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLSCSQJRNLMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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